molecular formula C22H22FN3O3 B10990842 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B10990842
M. Wt: 395.4 g/mol
InChI Key: SQMPVELZCCKQGV-UHFFFAOYSA-N
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Description

3-[2-(3-FLUOROPHENYL)ETHYL]-5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazolidine-2,4-dione derivatives This compound is characterized by the presence of a fluorophenyl group, a tetrahydroisoquinoline moiety, and an imidazolidine-2,4-dione core

Preparation Methods

The synthesis of 3-[2-(3-FLUOROPHENYL)ETHYL]-5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]IMIDAZOLIDINE-2,4-DIONE involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the fluorophenyl and tetrahydroisoquinoline groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may employ large-scale synthesis techniques to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

3-[2-(3-FLUOROPHENYL)ETHYL]-5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]IMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an antiviral, anticancer, and anti-inflammatory agent. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[2-(3-FLUOROPHENYL)ETHYL]-5-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]IMIDAZOLIDINE-2,4-DIONE stands out due to its unique structural features and potential applications. Similar compounds include other imidazolidine-2,4-dione derivatives and fluorophenyl-containing molecules. The presence of the tetrahydroisoquinoline moiety further distinguishes it from other related compounds .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C22H22FN3O3/c23-18-7-3-4-15(12-18)8-11-26-21(28)19(24-22(26)29)13-20(27)25-10-9-16-5-1-2-6-17(16)14-25/h1-7,12,19H,8-11,13-14H2,(H,24,29)

InChI Key

SQMPVELZCCKQGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)CCC4=CC(=CC=C4)F

Origin of Product

United States

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